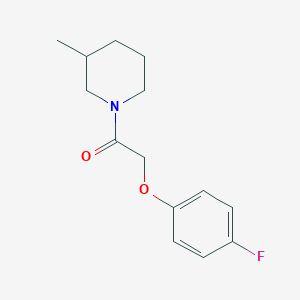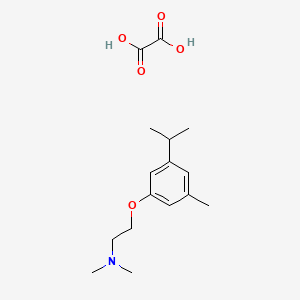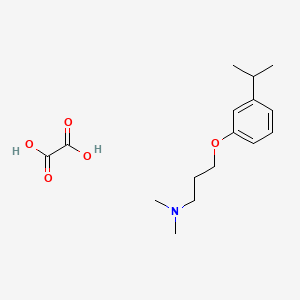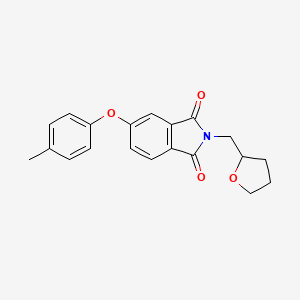![molecular formula C19H29NO6 B4042776 4-[3-(3-乙基苯氧基)丙基]-2,6-二甲基吗啉草酸盐](/img/structure/B4042776.png)
4-[3-(3-乙基苯氧基)丙基]-2,6-二甲基吗啉草酸盐
描述
4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a morpholine ring substituted with ethylphenoxy and dimethyl groups, and it is often studied in its oxalate form.
科学研究应用
4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine typically involves the reaction of 3-ethylphenol with 3-chloropropylamine to form 3-(3-ethylphenoxy)propylamine. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylphenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
作用机制
The mechanism of action of 4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-[3-(3-Methylphenoxy)propyl]-2,6-dimethylmorpholine
- 4-[3-(3-Propylphenoxy)propyl]-2,6-dimethylmorpholine
- 4-[3-(3-Isopropylphenoxy)propyl]-2,6-dimethylmorpholine
Uniqueness
4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
属性
IUPAC Name |
4-[3-(3-ethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-4-16-7-5-8-17(11-16)19-10-6-9-18-12-14(2)20-15(3)13-18;3-1(4)2(5)6/h5,7-8,11,14-15H,4,6,9-10,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXPCQQHBQURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4042734.png)
![1-[3-(4-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4042735.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4042748.png)
![[2-(3-bromophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4042760.png)
![4-[2-(2-Bromophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042767.png)


![1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042792.png)
![4-methoxy-3-nitro-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B4042793.png)

![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine](/img/structure/B4042806.png)
![4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042807.png)
